molecular formula C19H19N3O2S B2431839 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-64-7

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2431839
CAS No.: 403833-64-7
M. Wt: 353.44
InChI Key: IZFJTKJBYKDRBX-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound offered for research purposes. Compounds featuring the 2-(1,3-benzoxazol-2-ylsulfanyl)ethanone scaffold are recognized in organic synthesis as valuable intermediates or precursors . For instance, structurally related β-keto-sulfones are a significant class of intermediates that serve as precursors for Michael and Knoevenagel reactions . Furthermore, such derivatives are used in the preparation of various complex molecules, including acetylenes, allenes, chalcones, and vinyl sulfones . The synthesis of analogous compounds typically involves the reaction of 2-mercaptobenzoxazole with a halo-ketone in the presence of a base, such as sodium carbonate, in a solvent like ethanol and water . Researchers can utilize this compound as a building block for the development of more complex molecular architectures, including potential pharmacologically active molecules. The inclusion of the 4-phenylpiperazine moiety is of interest due to its prevalence in compounds with diverse biological activities. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-18(14-25-19-20-16-8-4-5-9-17(16)24-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFJTKJBYKDRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known by its CAS number 112632-96-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H19N3O2S
Molecular Weight: 353.438 g/mol
IUPAC Name: this compound

The compound features a benzoxazole ring connected to a piperazine moiety, which is characteristic of many biologically active compounds. The structural attributes contribute significantly to its interaction with biological targets.

Synthesis

The synthesis of this compound involves the reaction of 4-phenylpiperazine with appropriate benzoxazole derivatives under controlled conditions. This synthetic pathway has been optimized to enhance yield and purity, making it suitable for further biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on benzoxazole derivatives showed significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Neuropharmacological Effects

This compound has been evaluated for its effects on the central nervous system (CNS). It appears to interact with serotonin receptors, which may contribute to anxiolytic and antidepressant-like effects in animal models. This interaction suggests potential therapeutic applications in mood disorders .

The biological activity of this compound is largely attributed to its ability to bind specific receptors or enzymes involved in various signaling pathways:

  • Antimicrobial Action: The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
  • Anticancer Mechanism: It induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • CNS Activity: Interaction with serotonin receptors may alter neurotransmitter levels, influencing mood and behavior.

Case Studies and Research Findings

StudyFindings
Pottorf et al., 2008Demonstrated antimicrobial activity against C. albicans; MIC values ranged from 250 to 7.81 µg/ml .
ResearchGate PublicationInvestigated the structure–activity relationship (SAR) of benzoxazole derivatives; highlighted the importance of substituents on biological activity .
TDR TargetsIdentified potential therapeutic targets for the compound in drug-resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they possess broad-spectrum activity against various pathogens.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of several benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating notable efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone has been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Case Study: Anticancer Activity

A recent investigation focused on the compound's effect on breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response with IC50 values indicating strong anticancer activity. This suggests that the compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been highlighted in research. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways in cellular models.

Case Study: Inflammatory Response Modulation

In vitro studies demonstrated that treatment with the compound significantly reduced levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Gram-positive/negative bacteria; MIC values from 250 to 7.81 µg/ml
AnticancerInduces apoptosis in cancer cell lines; strong cytotoxicity observed
Anti-inflammatoryReduces pro-inflammatory cytokines; potential applications in inflammatory diseases

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones:

ReagentConditionsProductYieldSource
H₂O₂ (30%)CH₃COOH, 60°C, 2 hoursSulfoxide derivative75–85%
mCPBADCM, 0°C → RT, 4 hoursSulfone derivative90%

Sulfoxides exhibit increased polarity, while sulfones are stable under acidic/basic conditions .

Reduction Reactions

The ketone and thioether groups are susceptible to reduction:

ReagentConditionsProductNotesSource
LiAlH₄THF, reflux, 6 hoursSecondary alcoholRetains piperazine ring
NaBH₄/CeCl₃MeOH, 0°C, 1 hourThiol derivativepH-sensitive reaction

Reduction of the ketone to alcohol enhances hydrogen-bonding capacity, impacting solubility .

Nucleophilic Substitution

The benzoxazole’s C2 position undergoes electrophilic substitution:

ReagentConditionsProductApplicationSource
Alkyl halidesK₂CO₃, DMF, 80°C5-Alkylated benzoxazole derivativesAntimicrobial agents
Aryl boronic acidsPd(OAc)₂, SPhos, K₂CO₃Biaryl analogsAnticancer candidates

Condensation and Cyclization

The ketone group participates in Knoevenagel and Michael reactions:

Reaction TypeReagent/CatalystProductYieldSource
KnoevenagelNH₄OAc, malononitrileα,β-Unsaturated nitriles70–80%
Michael additionDBU, CH₃CN, RTSpirocyclic derivatives65%

Biological Interactions (In Vitro)

While not a chemical reaction, the compound’s bioactivity is linked to its reactivity:

TargetInteraction MechanismBiological EffectMIC/IC₅₀Source
Bacterial enoyl-ACPThioether-S⋯His hydrogen bondingGram(+) inhibition7.81 µg/mL
Fungal CYP51Sulfone-O⋯Heme coordinationAntifungal activity15.6 µg/mL

Stability Profile

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayMajor DegradantsHalf-LifeSource
Acidic (HCl, pH 1.2)Hydrolysis of thioether bondBenzoxazole-2-thiol2.3 hours
Oxidative (H₂O₂)Sulfoxide → SulfoneSulfone derivative6 hours

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone?

A two-step approach is commonly employed:

Sulfanyl linkage formation : React 1,3-benzoxazole-2-thiol with a bromoethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoxazol-2-ylsulfanyl-ethanone scaffold.

Piperazine coupling : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the ethanone intermediate .
Validation : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% purity recommended for biological assays) .

How should researchers characterize this compound’s structural integrity?

Key analytical techniques include:

  • NMR spectroscopy : Confirm the presence of the benzoxazole (δ 7.2–8.1 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N-CH₂ groups) moieties.
  • Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₉H₁₈N₃O₂S, theoretical m/z 352.11).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar piperazine derivatives .

What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to the 4-phenylpiperazine group’s known CNS activity .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to evaluate baseline toxicity (IC₅₀ > 50 µM is desirable for further study) .
  • Solubility assessment : Measure logP via shake-flask method (target logP ≤3 to ensure bioavailability) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modify substituents : Replace the benzoxazole with benzothiazole (as in ) to assess sulfur’s role in π-π stacking.
  • Vary piperazine substituents : Test 4-fluorophenyl or 4-methoxyphenyl analogs to probe electronic effects on receptor binding .
  • Docking simulations : Use AutoDock Vina to predict interactions with 5-HT₁A receptors, correlating with experimental IC₅₀ values .

What experimental designs address discrepancies in biological activity data?

  • Controlled replicates : Use randomized block designs (as in ) to minimize batch-to-batch variability in cell-based assays.
  • Orthogonal validation : Cross-check receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
  • Purity recalibration : Reanalyze compounds showing inconsistent activity via LC-MS to rule out degradation products (e.g., sulfoxide formation from the sulfanyl group) .

How should researchers design in vivo studies for neuropharmacological applications?

  • Animal models : Use murine models of anxiety (elevated plus maze) or depression (forced swim test) with doses ranging from 10–50 mg/kg.
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral administration; optimize formulations if T₁/₂ <2 hours .
  • Metabolite identification : Perform hepatic microsome assays to identify primary metabolites (e.g., N-dealkylation of piperazine) .

Methodological Considerations

How to validate analytical methods for quantifying this compound in biological matrices?

  • Calibration curves : Use spiked plasma samples (1–100 ng/mL) with deuterated internal standards (e.g., d₄-ethanone analog) to ensure linearity (R² ≥0.99) .
  • Recovery tests : Compare extraction efficiencies of protein precipitation vs. solid-phase extraction (SPE) for optimal sensitivity .

What strategies mitigate oxidative degradation of the sulfanyl group?

  • Storage conditions : Store lyophilized samples at -80°C under argon to prevent sulfoxide formation .
  • Antioxidant additives : Include 0.1% ascorbic acid in buffer solutions during in vitro assays .

Data Contradiction Analysis

How to resolve conflicting cytotoxicity results across cell lines?

  • Mechanistic profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differential gene expression (e.g., CYP450 isoforms affecting metabolic activation) .
  • Check culture conditions : Ensure consistent FBS lot usage, as serum components can alter compound stability .

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